molecular formula C17H16N6O4 B2811766 N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-3-nitrobenzamide CAS No. 897614-74-3

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-3-nitrobenzamide

Cat. No. B2811766
CAS RN: 897614-74-3
M. Wt: 368.353
InChI Key: OVSUOXGJGCBHDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-3-nitrobenzamide, also known as MNTX, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MNTX is a small molecule that has been shown to have high affinity for the mu-opioid receptor, making it a promising candidate for the treatment of pain.

Scientific Research Applications

Heterocycles containing nitrogen play a crucial role in synthetic chemistry and have diverse potential medicinal applications . Among these, 1,2,3-triazoles stand out due to their significant biological activities. Let’s explore some of the unique applications of this compound.

Medicinal Applications

1,2,3-triazoles exhibit various pharmacological properties, making them relevant for drug development:

a. Antidiabetic Activity: Some 1,2,3-triazoles have demonstrated antidiabetic effects . Researchers explore their potential as novel antidiabetic agents.

b. Anti-Inflammatory Properties: Certain 1,2,3-triazoles exhibit anti-inflammatory activity . These compounds could be valuable in managing inflammatory conditions.

c. Antifungal and Antibacterial Effects: 1,2,3-triazoles have been investigated for their antifungal and antibacterial properties . These applications are crucial in combating infections.

d. Antiviral Potential: Researchers have explored 1,2,3-triazoles as antiviral agents . Their activity against viruses makes them promising candidates for drug development.

Synthetic Chemistry and Click Chemistry

1,2,3-triazoles are synthesized through click chemistry, which offers simplicity and high yields. Key methods include:

a. 1,3-Cycloaddition Reactions: A straightforward approach involves 1,3-cycloaddition of aryl azides and substituted nitriles containing an active methylene group . This method produces various substituted 1,2,3-triazole derivatives.

b. Other Synthesis Routes: 1,2,3-triazoles can also be synthesized from diazo compounds and carbodiimides, amines, enolizable ketones, and azides, as well as via azides and alkynes in the presence of a catalyst .

properties

IUPAC Name

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O4/c1-11-14(4-3-5-15(11)23(25)26)17(24)18-10-16-19-20-21-22(16)12-6-8-13(27-2)9-7-12/h3-9H,10H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSUOXGJGCBHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.